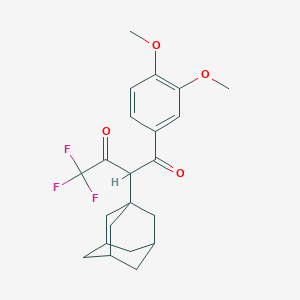methanethione](/img/structure/B11579501.png)
[1-(4-chlorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chlorobenzyl group attached to an indole core, which is further linked to a piperidinyl methanethione moiety. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperidinyl Methanethione Moiety: This step involves the reaction of the chlorobenzyl-indole intermediate with piperidine and carbon disulfide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methanethione group to a methanethiol group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methanethiol derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: can be compared with other indole derivatives such as:
1-(4-chlorobenzyl)-1H-indol-3-ylmethanone: Similar structure but with a methanone group instead of methanethione.
1-(4-chlorobenzyl)-1H-indol-3-ylmethanol: Contains a methanol group instead of methanethione.
1-(4-chlorobenzyl)-1H-indol-3-ylmethane: Features a methane group instead of methanethione.
The uniqueness of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione lies in its methanethione group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C21H21ClN2S |
|---|---|
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C21H21ClN2S/c22-17-10-8-16(9-11-17)14-24-15-19(18-6-2-3-7-20(18)24)21(25)23-12-4-1-5-13-23/h2-3,6-11,15H,1,4-5,12-14H2 |
InChI-Schlüssel |
GXKFNUYDYOWMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11579422.png)

![2-(5-Methylpyridin-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579428.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11579430.png)
![methyl (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11579433.png)

![5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester](/img/structure/B11579443.png)
![methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579455.png)
![8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione](/img/structure/B11579471.png)
![ethyl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579472.png)
![N-(2,4-dimethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11579475.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579486.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11579489.png)
